molecular formula C15H20N2O2 B7572398 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one

5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one

Cat. No. B7572398
M. Wt: 260.33 g/mol
InChI Key: KXWCPZVAVBJHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzodiazepine derivative and is commonly referred to as Ro 15-4513. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one involves its interaction with the GABA-A receptor. This compound acts as a partial agonist of the receptor, which results in the modulation of the receptor's activity. The GABA-A receptor is a ligand-gated ion channel that is responsible for inhibiting the activity of neurons in the central nervous system. By modulating the activity of this receptor, 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one can affect the activity of neurons and lead to changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one are dependent on its interaction with the GABA-A receptor. This compound can affect the activity of neurons in the central nervous system, leading to changes in behavior and cognition. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, this compound has been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one in lab experiments is its ability to selectively modulate the activity of the GABA-A receptor. This compound can be used to study the effects of benzodiazepines on the central nervous system and to investigate the mechanisms underlying the anxiolytic and sedative effects of these drugs. However, one limitation of using this compound is its potential for off-target effects on other receptors and neurotransmitter systems.

Future Directions

There are several future directions for research on 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one. One direction is to investigate the potential therapeutic applications of this compound in treating anxiety and other neurological disorders. Another direction is to study the structural and functional properties of the GABA-A receptor and its interaction with benzodiazepines. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop more selective ligands for the GABA-A receptor.

Synthesis Methods

The synthesis of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one involves the reaction of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxazolidin-2-one with acetic anhydride. This reaction leads to the formation of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one as a white crystalline solid.

Scientific Research Applications

5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one has been extensively studied for its potential applications in scientific research. This compound has been used as a ligand for studying the GABA-A receptor, which is a target for many drugs used for treating anxiety and other neurological disorders. It has also been used in studies investigating the effects of benzodiazepines on the central nervous system.

properties

IUPAC Name

5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-9-14(15(18)19-11)17-8-7-16(2)13-6-4-3-5-12(13)10-17/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWCPZVAVBJHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)N2CCN(C3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one

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